Ethyl (3-methylpentan-2-yl)carbamate
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Overview
Description
Ethyl (3-methylpentan-2-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This compound is characterized by its unique structure, which includes an ethyl group, a 3-methylpentan-2-yl group, and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3-methylpentan-2-yl)carbamate can be achieved through several methods. One common approach involves the reaction of 3-methylpentan-2-amine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of carbamates often involves the use of phosgene or its derivatives. In this case, 3-methylpentan-2-amine can be reacted with ethyl chloroformate or phosgene to produce this compound. The process is carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-methylpentan-2-yl)carbamate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, the carbamate can hydrolyze to produce 3-methylpentan-2-amine and ethyl alcohol.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding amides or nitriles.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: 3-methylpentan-2-amine and ethyl alcohol.
Oxidation: Amides or nitriles.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (3-methylpentan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Industry: Utilized in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of ethyl (3-methylpentan-2-yl)carbamate involves its interaction with specific molecular targets. For example, as a protecting group, it can temporarily block the reactive sites of amines, preventing unwanted reactions during synthesis. The carbamate group can be cleaved under specific conditions, releasing the free amine . In biological systems, it may inhibit enzymes by forming stable carbamate-enzyme complexes .
Comparison with Similar Compounds
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
- tert-Butyl carbamate
Comparison
Ethyl (3-methylpentan-2-yl)carbamate is unique due to its branched alkyl group, which can influence its reactivity and stability compared to other carbamates. For example, tert-Butyl carbamate is more sterically hindered, making it less reactive in certain reactions. Phenyl carbamate, on the other hand, has an aromatic ring that can participate in π-π interactions, affecting its properties .
Properties
CAS No. |
62603-57-0 |
---|---|
Molecular Formula |
C9H19NO2 |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
ethyl N-(3-methylpentan-2-yl)carbamate |
InChI |
InChI=1S/C9H19NO2/c1-5-7(3)8(4)10-9(11)12-6-2/h7-8H,5-6H2,1-4H3,(H,10,11) |
InChI Key |
PRFFHMZHXJELJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)NC(=O)OCC |
Origin of Product |
United States |
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